molecular formula C18H18N2O2 B11974896 N'-(2-(Allyloxy)benzylidene)-4-methylbenzohydrazide CAS No. 302910-31-2

N'-(2-(Allyloxy)benzylidene)-4-methylbenzohydrazide

Cat. No.: B11974896
CAS No.: 302910-31-2
M. Wt: 294.3 g/mol
InChI Key: VTGZSJWWRKINNU-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2-(Allyloxy)benzylidene)-4-methylbenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound belongs to the class of hydrazides, which are characterized by the presence of a hydrazine functional group attached to an aromatic ring. The compound’s structure includes an allyloxy group and a benzylidene moiety, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of N’-(2-(Allyloxy)benzylidene)-4-methylbenzohydrazide typically involves the condensation of 2-(allyloxy)benzaldehyde with 4-methylbenzohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

N’-(2-(Allyloxy)benzylidene)-4-methylbenzohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N’-(2-(Allyloxy)benzylidene)-4-methylbenzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism by which N’-(2-(Allyloxy)benzylidene)-4-methylbenzohydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzylidene moiety can interact with specific receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

N’-(2-(Allyloxy)benzylidene)-4-methylbenzohydrazide can be compared with other similar compounds such as:

Properties

CAS No.

302910-31-2

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

4-methyl-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C18H18N2O2/c1-3-12-22-17-7-5-4-6-16(17)13-19-20-18(21)15-10-8-14(2)9-11-15/h3-11,13H,1,12H2,2H3,(H,20,21)/b19-13+

InChI Key

VTGZSJWWRKINNU-CPNJWEJPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2OCC=C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.